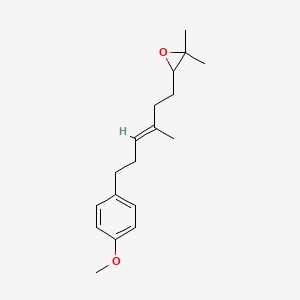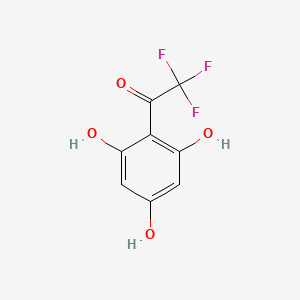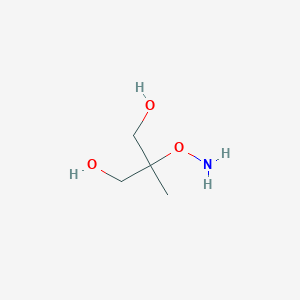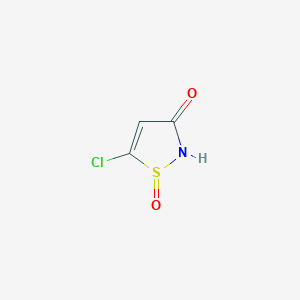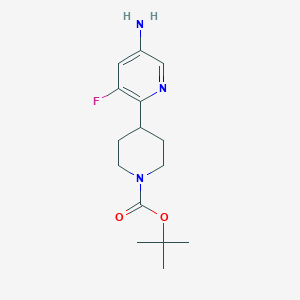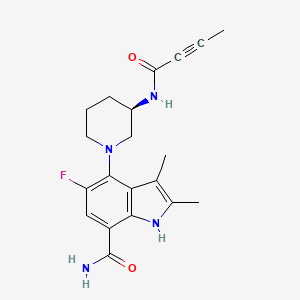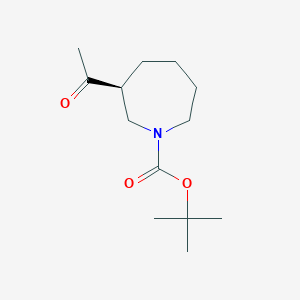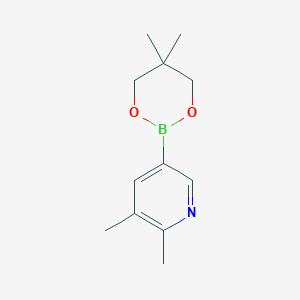
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a pyridine ring substituted with a dioxaborinane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine typically involves the reaction of a boronic acid derivative with a pyridine compound. One common method is the reaction of phenylboronic acid neopentyl glycol ester with 2,3-dimethylpyridine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions, where the dioxaborinane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce boron hydrides. Substitution reactions can result in a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to study boron-containing biomolecules and their interactions.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine involves its ability to form stable complexes with other molecules. The boron atom in the dioxaborinane group can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in catalytic processes and in the formation of boron-containing compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Uniqueness
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. Its ability to participate in a wide range of reactions and form stable complexes makes it valuable in various applications, distinguishing it from other boronic acid derivatives.
Propriétés
Formule moléculaire |
C12H18BNO2 |
|---|---|
Poids moléculaire |
219.09 g/mol |
Nom IUPAC |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine |
InChI |
InChI=1S/C12H18BNO2/c1-9-5-11(6-14-10(9)2)13-15-7-12(3,4)8-16-13/h5-6H,7-8H2,1-4H3 |
Clé InChI |
LMWHRKXZWLDVMZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=CC(=C(N=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)


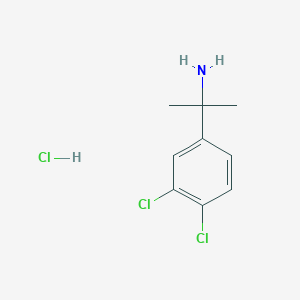
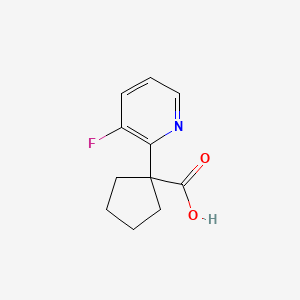
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)
